6,6-difluorohex-5-enoic Acid
Description
The Strategic Role of Fluorine in Contemporary Organic Synthesis and Life Sciences
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and life sciences. Fluorine is the most electronegative element, and its introduction into organic compounds can profoundly alter their physical, chemical, and biological properties. chinesechemsoc.org This has led to a significant increase in the development and application of organofluorine compounds across various sectors, including pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgacs.orgresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals registered in the last two decades contain at least one fluorine atom. chinesechemsoc.orgcas.cn
The unique properties of the fluorine atom—its small size and high electronegativity—result in the carbon-fluorine (C-F) bond being one of the strongest covalent single bonds in organic chemistry. chinesechemsoc.org This strength often enhances the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism by enzymes like the P-450 family. acs.org Furthermore, the introduction of fluorine can modulate key physicochemical parameters such as lipophilicity, permeability, and bioavailability. chinesechemsoc.orgresearchgate.net These modifications can lead to improved potency and a better pharmacokinetic profile for bioactive compounds. researchgate.net The growing importance of fluorine is also evident in the development of new synthetic methodologies, including safer and more efficient fluorination and fluoroalkylation techniques, which are crucial for accessing these valuable molecules. cas.cnresearchgate.net
Table 1: Impact of Fluorine Incorporation on Molecular Properties
| Property | Effect of Fluorine Incorporation | Scientific Rationale |
|---|---|---|
| Metabolic Stability | Often increased | The strength of the C-F bond can block metabolic oxidation at that site. chinesechemsoc.orgacs.org |
| Lipophilicity | Modulated | Can increase or decrease lipophilicity, affecting how a molecule moves across biological membranes. researchgate.net |
| Bioavailability | Often improved | Altered electronic and steric parameters can enhance absorption and distribution. researchgate.net |
| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with biological targets or alter conformation. |
| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. |
Overview of gem-Difluorovinyl Functionalities in Chemical Building Blocks
Among the various fluorinated motifs, the geminal-difluorovinyl (gem-difluorovinyl) group, characterized by two fluorine atoms attached to the same carbon of a double bond (C=CF₂), has emerged as a particularly valuable functionality in synthetic chemistry. nih.gov These gem-difluoroalkenes are considered important structural moieties in many bioactive compounds and are often used as bioisosteres for carbonyl groups (ketones and aldehydes), which can improve the bioavailability of drug candidates. nih.govthieme-connect.com Their utility stems from a unique combination of steric and electronic properties conferred by the two fluorine atoms.
gem-Difluoroalkenes serve as versatile and readily available fluorinated building blocks for the synthesis of more complex molecules. nih.govthieme-connect.com The fluorine atoms polarize the double bond, making the difluorinated carbon electrophilic and susceptible to regioselective attack by nucleophiles. nih.gov This predictable reactivity allows for a wide array of selective functionalization reactions. nih.gov They are frequently incorporated into molecules designed as enzyme inhibitors and have shown remarkable stability against metabolic degradation. acs.orgthieme-connect.com The development of synthetic methods, such as Wittig-type olefination and transition-metal-catalyzed cross-coupling reactions, has made a diverse range of gem-difluoroalkenes accessible for applications in medicinal chemistry and materials science. acs.orgnih.govnih.gov
Historical Development and Discovery Trajectory of 6,6-Difluorohex-5-enoic Acid as a Key Precursor
The discovery of this compound is directly linked to research programs aimed at optimizing the insecticidal and acaricidal properties of compounds containing the gem-difluorovinyl pharmacophore. chimia.chresearchgate.net Initial research identified 1,1-difluorododec-1-ene as a lead compound with promising insecticidal activity. researchgate.net Subsequent optimization efforts established two critical requirements for high biological activity: the presence of the gem-difluorovinyl group and an even-numbered carbon chain. chimia.chresearchgate.net This latter finding suggested a mode of action involving the inhibition of fatty acid β-oxidation in insect mitochondria. chimia.chresearchgate.net
This line of inquiry led to a second optimization cycle focusing on derivatives of this compound, including its amides and hydrazides, which demonstrated superior properties as both insecticides and acaricides. chimia.chresearchgate.net The culmination of this work was the discovery of a highly effective ester derivative, CGA 304'111 (this compound 2-[4-(4-trifluoromethyl-benzyloxy)-phenoxy]-ethyl ester), which showed excellent performance against a wide array of agricultural pests. chimia.chresearchgate.net The importance of this compound as a key building block for this commercial candidate spurred the development of practical, large-scale synthetic routes. Researchers developed five different synthetic pathways to produce the acid efficiently, with the most successful route involving the radical addition of bromochlorodifluoromethane (B1201744) (CBrClF₂) to pent-4-enoic acid, followed by a sequence of hydrogenation, elimination, and hydrolysis. researchgate.netchimia.chresearchgate.net This established this compound as a crucial precursor in the agrochemical industry.
Table 2: Key Developments in the History of this compound
| Development Stage | Key Finding or Outcome | Significance |
|---|---|---|
| Lead Compound Identification | 1,1-difluorododec-1-ene showed insecticidal activity. researchgate.net | Established the gem-difluorovinyl group as a promising pharmacophore. |
| Structure-Activity Relationship | An even-numbered carbon chain was found to be essential for activity. chimia.chresearchgate.net | Pointed towards a specific biological mode of action (inhibition of β-oxidation). chimia.ch |
| Precursor Identification | Derivatives of this compound showed superior insecticidal and acaricidal properties. chimia.chresearchgate.net | Focused research on this specific chemical scaffold. |
| Discovery of CGA 304'111 | An ester of this compound proved to be a highly effective pesticide. chimia.ch | Validated the commercial potential of the precursor acid. |
| Process Development | Five different synthetic routes were developed for large-scale synthesis. researchgate.netchimia.chscispace.com | Enabled the practical and efficient production of this compound for agrochemical use. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
130812-80-5 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
6,6-difluorohex-5-enoic acid |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4-6(9)10/h3H,1-2,4H2,(H,9,10) |
InChI Key |
KOYNZANVYPHTTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(F)F)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,6 Difluorohex 5 Enoic Acid
Comprehensive Analysis of Radical Addition Pathways
Radical addition reactions offer a powerful tool for the formation of carbon-carbon bonds and the introduction of fluorinated groups. These methods typically proceed via a chain mechanism, allowing for the efficient construction of complex molecules from simple precursors.
Detailed Investigation of CBrClF2 Radical Addition to Unsaturated Carboxylic Acid Substrates (e.g., Pent-4-enoic Acid Ethyl Ester)
The synthesis of a precursor to 6,6-difluorohex-5-enoic acid can be effectively achieved through the Atom Transfer Radical Addition (ATRA) of a halofluorocarbon, such as bromochlorodifluoromethane (B1201744) (CBrClF₂), to an unsaturated carboxylic acid derivative like pent-4-enoic acid ethyl ester. This method establishes the core carbon skeleton and introduces the necessary fluorine atoms in a single, atom-economical step.
The reaction is initiated by the generation of a difluorochloromethyl radical (•CF₂Cl) from CBrClF₂. This radical then adds to the double bond of the pent-4-enoic acid ethyl ester. The addition occurs in an anti-Markovnikov fashion, where the radical adds to the less substituted carbon of the alkene, resulting in the formation of a more stable secondary radical on the adjacent carbon. This intermediate radical then abstracts a bromine atom from another molecule of CBrClF₂, propagating the radical chain and forming the desired product, ethyl 4-bromo-5-chloro-5,5-difluoropentanoate. Subsequent chemical transformations would be required to eliminate bromine and chlorine to form the double bond and hydrolyze the ester to yield this compound.
Exploration of Initiator Systems and Reaction Conditions for Optimized Yield and Selectivity in Fluoroalkylation
The efficiency and selectivity of radical fluoroalkylation are highly dependent on the choice of initiator and reaction conditions. Various systems have been developed to generate the initial radical species under controlled conditions.
Thermal Initiators: Azo compounds, such as azobisisobutyronitrile (AIBN), and organic peroxides are common thermal initiators. libretexts.orgmasterorganicchemistry.com Upon heating, these molecules decompose to generate radicals that can initiate the chain reaction. wikipedia.orgyoutube.com The choice of initiator and temperature is crucial for controlling the rate of initiation and minimizing side reactions.
Photochemical Initiation: Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for initiating radical reactions. nih.govrsc.org Photosensitizers, often iridium or ruthenium complexes, absorb light and engage in single-electron transfer (SET) processes to generate the required radicals from fluoroalkyl halides. conicet.gov.ar This approach offers excellent control over the reaction and can often be performed at ambient temperature. rsc.org
Transition Metal Catalysis: Transition metal complexes, particularly those of copper and cobalt, can also catalyze ATRA reactions. rsc.org These systems can facilitate the transfer of the halogen atom, promoting the desired transformation under milder conditions than purely thermal methods. nih.gov
Optimization of reaction conditions such as solvent, concentration, and temperature is critical for maximizing the yield of the desired product and minimizing the formation of byproducts from premature chain termination or other side reactions.
Mechanistic Insights into Radical Chain Propagation and Termination in Fluorinated Systems
The radical chain mechanism for the addition of a fluoroalkyl radical to an alkene consists of three main stages: initiation, propagation, and termination. libretexts.orgwikipedia.org
Initiation: The reaction begins with the homolytic cleavage of a weak bond in an initiator molecule to form radicals. wikipedia.org For example, AIBN decomposes upon heating to yield two cyanopropyl radicals and a molecule of nitrogen gas. wikipedia.org These initiator radicals then react with the fluoroalkyl source (e.g., CBrClF₂) to generate the chain-carrying fluoroalkyl radical.
Propagation: This stage consists of two key steps that repeat in a cycle. wikipedia.org First, the fluoroalkyl radical adds to the double bond of the unsaturated carboxylic acid ester. This addition is regioselective, occurring at the terminal carbon to produce a more stable secondary radical intermediate. libretexts.org Second, this newly formed radical abstracts a halogen atom from another molecule of the fluoroalkyl halide precursor. This step forms the final product and regenerates the fluoroalkyl radical, which can then participate in another cycle. wikipedia.org
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. wikipedia.org This can occur through the combination of two fluoroalkyl radicals, a fluoroalkyl radical and an intermediate radical, or two intermediate radicals. Termination steps are generally rare compared to propagation steps due to the low concentration of radicals in the reaction mixture. srmist.edu.in
Fluorination Reagent-Mediated Syntheses
Direct fluorination methods provide alternative routes to the gem-difluorovinyl moiety, often starting from carbonyl-containing precursors. These reactions utilize specialized fluorinating reagents to achieve the desired transformation.
Utilization of Difluoro Ylides for Carbon-Fluorine Bond Formation
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org A variation of this reaction can be employed to construct the gem-difluorovinyl group of this compound. This approach would involve the reaction of a difluorinated phosphorus ylide, such as (difluoromethylene)triphenylphosphorane, with a suitable aldehyde precursor.
The synthesis of the required difluoro ylide typically begins with the reaction of triphenylphosphine (B44618) with a suitable difluoromethyl halide to form a phosphonium (B103445) salt. wikipedia.orglibretexts.org Treatment of this salt with a strong base deprotonates the carbon adjacent to the phosphorus, generating the nucleophilic ylide. masterorganicchemistry.com This ylide can then react with an aldehyde, such as ethyl 5-oxopentanoate, to form the desired gem-difluoroalkene through a four-membered oxaphosphetane intermediate. libretexts.org Subsequent hydrolysis of the ester would yield the final carboxylic acid.
Deoxofluorination Approaches to Form the gem-Difluorovinyl Moiety
Deoxofluorination provides a direct method for converting a carbonyl group into a gem-difluoro group. organic-chemistry.org This strategy can be applied to the synthesis of this compound by starting with a ketone precursor. For instance, the reaction of ethyl 5-acetylbutyrate with a deoxofluorinating agent would yield the gem-difluorinated product.
Commonly used deoxofluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgcommonorganicchemistry.comresearchgate.net The mechanism of this transformation is believed to involve the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the gem-difluoride. reddit.com While effective, these reagents must be handled with care due to their reactivity. orgsyn.org The choice of reagent and reaction conditions is critical to ensure efficient conversion and avoid potential side reactions.
Convergent and Divergent Synthetic Routes
Strategies Employing Chlorinated Fluorocarbon Precursors (e.g., CF2Cl-CCl3)
One plausible, albeit not explicitly documented for this specific molecule, synthetic approach involves the use of chlorinated fluorocarbons as a source of the difluoromethylene group. A potential strategy could be adapted from the principles of the Reformatsky reaction, a well-established method for carbon-carbon bond formation. wikipedia.orgthermofisher.comwikipedia-on-ipfs.org In this proposed convergent synthesis, a key intermediate would be a difluorinated organozinc reagent. This reagent could theoretically be generated in situ from a precursor like dibromodifluoromethane (B1204443) (CF2Br2), which itself can be derived from more complex chlorinated fluorocarbons. This highly reactive species would then be reacted with a suitable aliphatic feedstock, such as an ester of a 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate).
The core of this strategy lies in the formation of the organozinc reagent, which then undergoes nucleophilic addition to the ester carbonyl group. Subsequent elimination would generate the desired gem-difluoroalkene moiety. A generalized reaction scheme is presented below:
Proposed Reaction Scheme:
Formation of the Organozinc Reagent:
CF2Br2 + Zn → [BrZnCF2Br]
Reformatsky-type Reaction:
[BrZnCF2Br] + Br(CH2)3COOEt → F2C=CH(CH2)3COOEt + ZnBr2
Hydrolysis:
F2C=CH(CH2)3COOEt + H2O → this compound + EtOH
While direct literature precedent for this specific transformation is scarce, the principles are well-founded in organic synthesis. The following table outlines the proposed key steps and potential reaction conditions, extrapolated from similar transformations.
| Step | Reactants | Reagents & Conditions | Product | Hypothetical Yield (%) |
| 1 | Dibromodifluoromethane | Zinc dust, THF, sonication | Difluorinated organozinc reagent | In situ |
| 2 | Ethyl 4-bromobutanoate, Organozinc reagent | THF, reflux | Ethyl 6,6-difluorohex-5-enoate | 60-70 |
| 3 | Ethyl 6,6-difluorohex-5-enoate | LiOH, THF/H2O | This compound | >90 |
Multistep Convergent Syntheses from Readily Available Aliphatic Feedstocks
Another viable approach involves a multistep convergent synthesis starting from readily available and often more economical aliphatic feedstocks. This strategy would involve building the carbon chain and introducing the gem-difluoroalkene functionality in a stepwise manner.
A hypothetical convergent route could commence with a Wittig-type reaction, a powerful tool for alkene synthesis. The synthesis would involve the preparation of a difluoromethylphosphonium ylide, which would then react with an appropriate aldehyde precursor.
For instance, the synthesis could begin with the oxidation of a readily available diol, such as 1,4-butanediol, to the corresponding aldehyde-acid. This bifunctional molecule would then be subjected to a Wittig reaction with the difluoromethylphosphonium ylide to install the gem-difluoroalkene.
Proposed Synthetic Sequence:
Selective Oxidation:
HO(CH2)4OH → OHC(CH2)3COOH
Wittig Reaction:
OHC(CH2)3COOH + (Ph3P=CF2) → F2C=CH(CH2)3COOH + Ph3PO
The success of this route would hinge on the chemoselective nature of the Wittig reaction, favoring the aldehyde over the carboxylic acid. The following table details the proposed steps and potential outcomes.
| Step | Starting Material | Key Transformation | Reagents | Intermediate/Product |
| 1 | 1,4-Butanediol | Selective Oxidation | PCC or other mild oxidizing agent | 4-Oxobutanoic acid |
| 2 | 4-Oxobutanoic acid | Wittig Olefination | (Difluoromethyl)triphenylphosphonium bromide, n-BuLi | This compound |
Scalability Considerations in Academic and Preparative Synthesis
The transition from a laboratory-scale synthesis to a larger preparative or industrial scale introduces a unique set of challenges. For the proposed syntheses of this compound, several factors must be carefully considered. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov For the route involving chlorinated fluorocarbon precursors and a Reformatsky-type reaction, the primary scalability concerns revolve around the handling of the organozinc reagent. The formation of organozinc compounds is often exothermic and can have an unpredictable induction period. acs.orgCareful control of reaction temperature and addition rates is crucial to prevent runaway reactions, especially on a larger scale. The use of continuous flow reactors can offer significant advantages in managing the exothermicity and improving the safety and reproducibility of the process. nih.gov Furthermore, the quality and activation of the zinc metal are critical for the success of the reaction. thermofisher.comOn a larger scale, ensuring consistent zinc activation can be challenging. The use of activating agents or pre-activated zinc may be necessary to achieve reliable results.
For the multistep convergent synthesis from aliphatic feedstocks, scalability challenges are associated with the handling of reagents and the purification of intermediates. The Wittig reagent, for example, is typically generated using strong bases like n-butyllithium, which require careful handling under anhydrous conditions. The removal of the triphenylphosphine oxide byproduct from the final product can also be problematic on a large scale, often requiring extensive chromatography.
The following table summarizes the key scalability considerations for the proposed synthetic routes.
| Synthetic Route | Key Challenge | Potential Mitigation Strategy |
| Chlorinated Fluorocarbon Precursor | Exothermicity of organozinc formation | Continuous flow synthesis, precise temperature control |
| Chlorinated Fluorocarbon Precursor | Inconsistent zinc activation | Use of pre-activated zinc, activating agents (e.g., I2) |
| Aliphatic Feedstock | Handling of pyrophoric reagents (e.g., n-BuLi) | Specialized equipment, trained personnel, flow chemistry |
| Aliphatic Feedstock | Purification from byproducts (e.g., Ph3PO) | Crystallization, alternative phosphine (B1218219) reagents |
Chemical Reactivity and Transformational Chemistry of 6,6 Difluorohex 5 Enoic Acid
Reactivity of the gem-Difluorovinyl Group
The gem-difluorovinyl group (C=CF₂) is the site of much of the compound's unique reactivity. The two highly electronegative fluorine atoms profoundly influence the electronic nature of the double bond. This results in a significant polarization, rendering the difluorinated carbon (C6) electrophilic and susceptible to attack by nucleophiles, while the adjacent non-fluorinated carbon (C5) exhibits a more nucleophilic character. This polarization dictates the regioselectivity of many addition reactions.
Electrophilic and Nucleophilic Additions to the Fluoroalkene System
The polarized nature of the fluoroalkene system in 6,6-difluorohex-5-enoic acid allows for both electrophilic and nucleophilic addition reactions, which typically proceed with high regioselectivity.
Nucleophilic Addition: The gem-difluoroalkene moiety is highly susceptible to nucleophilic attack at the difluorinated C6 position due to the strong inductive effect of the two fluorine atoms. This reaction pathway is a cornerstone for creating new carbon-heteroatom and carbon-carbon bonds. For instance, nucleophiles such as carboxylic acids can add across the double bond under thermal conditions, without the need for catalysts. In a process analogous to hydroacetoxylation, a carboxylic acid would attack the electrophilic CF₂ carbon, followed by protonation of the C5 carbon to yield a difluoromethylenated ester. While this specific reaction on this compound is not detailed, studies on similar β,β-difluoroacrylates show that this regioselective addition is a viable and straightforward method for forming RCO₂–CF₂ bonds. The primary challenge in such reactions is preventing the subsequent β-fluoride elimination from the anionic intermediate, which would lead to a monofluoroalkene. However, "fluorine-retentive" strategies have been developed to favor the desired hydrofunctionalization product.
Electrophilic Addition: In electrophilic additions, the reaction typically initiates at the difluorinated carbon to generate a resonance-stabilized cationic intermediate. This intermediate can then be trapped by a nucleophile to yield a difunctionalized product. This pathway allows for the introduction of two different functional groups across the original double bond in a controlled manner.
Radical Addition: Radical additions to gem-difluoroalkenes also proceed with high regioselectivity. Radical species preferentially add to the electron-deficient, difluorinated C6 position. This generates a stable β,β-difluororadical intermediate, which can then be quenched to form the final product, retaining both fluorine atoms.
Olefin Metathesis and Cross-Coupling Strategies for Derivatization
The gem-difluorovinyl group serves as a versatile handle for advanced carbon-carbon bond-forming reactions, including olefin metathesis and transition metal-catalyzed cross-coupling.
Olefin Metathesis: While the electron-deficient nature of gem-difluoroalkenes can make them challenging substrates for olefin metathesis, successful transformations have been reported. For instance, ring-closing metathesis (RCM) has been demonstrated on substrates containing a gem-difluoro moiety. The presence of the fluorine atoms has been shown to exert a pivotal directing effect in tandem RCM-isomerization reactions, allowing for the regioselective preparation of specific unsaturated products. Another relevant transformation is carbonyl-olefin metathesis, where gem-difluoroalkenes react with ketones in a cascade of photoinduced [2+2] cycloaddition and thermally controlled retro-[2+2] cyclization.
Cross-Coupling Reactions: The gem-difluorovinyl group is an active participant in a variety of cross-coupling reactions, which often proceed via a defluorinative pathway to yield valuable monofluoroalkenes. These reactions provide powerful methods for installing aryl, alkyl, and other functional groups. Palladium-catalyzed reactions are common, including the Hiyama cross-coupling, which uses organosilicon reagents to introduce a wide range of functional groups, including alkyl groups, with high diastereoselectivity. Other strategies include visible-light-mediated coupling with thiols and electrochemical defluorinative coupling with carbonyl compounds.
Below is a table summarizing various cross-coupling strategies applicable to gem-difluoroalkene systems.
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |
| Hiyama Coupling | Organosiloxanes | Pd(0) catalyst | Monofluoroalkene |
| Thiol Coupling | Aryl/Alkyl Thiols | Visible Light | Monofluoroalkenyl Thioether |
| Alkylation | Alkylboronic Acids | Palladium catalyst | Alkylated Monofluoroalkene |
| Carbonyl Coupling | Aldehydes/Ketones | Electrocatalysis | Monofluoroalkene Allyl Alcohol |
Carboxylic Acid Group Functionalizations
The carboxylic acid moiety of this compound undergoes a range of classical transformations, allowing for the synthesis of a diverse array of derivatives such as esters, amides, and alcohols. These reactions are generally high-yielding and can be accomplished using standard, well-established protocols.
Esterification Reactions and Ester Derivative Synthesis (e.g., Methyl Esters)
Esterification of this compound can be readily achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess as the solvent. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol, followed by the elimination of water to yield the ester. This method is robust and widely applicable for producing methyl, ethyl, and other alkyl esters of this compound.
Amide and Hydrazide Formation from this compound
The conversion of this compound to amides and hydrazides requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or hydrazine. This is because the direct reaction is generally unfavorable. A multitude of coupling reagents have been developed for this purpose, enabling amide bond formation under mild conditions.
Commonly used coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Other modern reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU), are also highly effective.
Hydrazide synthesis follows a similar strategy. The carboxylic acid can be coupled directly with hydrazine using reagents like EDC and HOBt. An alternative and very common method is the hydrazinolysis of a corresponding ester (e.g., the methyl ester). This involves reacting the ester with hydrazine hydrate, often in an alcohol solvent. However, for α,β-unsaturated systems, direct coupling with the acid is often preferred to avoid potential side reactions like Michael addition.
| Coupling Reagent/System | Description |
| EDC / HOBt | A water-soluble carbodiimide and additive system, widely used for its reliability and ease of removal of byproducts. |
| DCC / DMAP | A classic carbodiimide system, though the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HATU / DIPEA | An aminium-based reagent known for high efficiency and fast reaction times, especially for hindered substrates. |
| I₂ / TBHP | A metal-free system for oxidative amidation. |
| Phosphonitrilic Chloride (PNT) | An efficient reagent for activating carboxylic acids for amidation under mild conditions. |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be selectively reduced to either a primary alcohol or an aldehyde. Complete reduction to the corresponding alcohol, 6,6-difluorohex-5-en-1-ol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). For the partial reduction to the aldehyde, 6,6-difluorohex-5-enal, more selective methods are required to prevent over-reduction. One such method is the catalyzed hydrosilylation of the carboxylic acid using reagents like B(C₆F₅)₃, which forms a disilyl acetal that can be hydrolyzed to the aldehyde.
Decarboxylation, the removal of the carboxyl group, is a more challenging transformation for this specific substrate. For α,β-unsaturated carboxylic acids, decarboxylation can sometimes be achieved under thermal or catalytic conditions. Copper-catalyzed decarboxylative amination of α,β-unsaturated carboxylic acids has been developed, leading to enamines. However, simple decarboxylation to yield 1,1-difluoropent-1-ene would likely require specialized methods, as the reaction is not spontaneous. For some unsaturated acids, proximity of the double bond to the carboxylate can lower the activation energy for decarboxylation.
Advanced Derivatization Strategies for Complex Molecular Scaffolds
The chemical versatility of this compound allows for its elaboration into a variety of more complex structures. The presence of both a terminal gem-difluoroalkene and a carboxylic acid provides two distinct points for chemical modification, enabling its integration into larger molecular frameworks through a range of synthetic transformations.
Synthesis of Fluorinated Analogues of Natural Products or Bioactive Compounds
A key application of this compound is in the synthesis of fluorinated analogues of bioactive compounds, where the gem-difluorovinyl group can serve as a bioisostere for other functional groups or introduce favorable properties such as increased metabolic stability.
One of the most well-documented applications is in the development of novel insecticides. researchgate.netchimia.ch Research in this area has shown that derivatives of this compound, including its esters, amides, and hydrazides, exhibit potent insecticidal and acaricidal activities. researchgate.netchimia.chresearchgate.net The gem-difluorovinyl pharmacophore, in conjunction with an even-numbered carbon chain, was found to be crucial for the biological activity, which is believed to involve the inhibition of β-oxidation of fatty acids in insect mitochondria. researchgate.netresearchgate.net A notable example is the development of CGA 304'111, an ester derivative of this compound, which has demonstrated excellent field performance against a wide range of pests. researchgate.netresearchgate.net
Table 1: Bioactive Derivatives of this compound
| Compound | Derivative Type | Bioactivity |
|---|---|---|
| CGA 304'111 | Ester | Insecticide, Acaricide |
| Amide Derivatives | Amide | Insecticide, Acaricide |
| Hydrazide Derivatives | Hydrazide | Insecticide, Acaricide |
More recently, this compound has been utilized as a key intermediate in the synthesis of novel antibiotics based on the fusidic acid scaffold. A patent describes the synthesis of fusidic acid analogues where the C17 side chain is modified by incorporating the this compound moiety. This modification is aimed at improving the drug resistance profile of fusidic acid, a potent antibiotic used against Gram-positive bacteria. The synthesis involves the coupling of the carboxylic acid group of this compound with a modified fusidic acid core.
Table 2: Synthesis of Fusidic Acid Analogue using this compound
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Modified Fusidic Acid | This compound | Novel Fusidic Acid Analogue | Antibiotic with improved drug resistance profile |
These examples underscore the utility of this compound as a versatile building block for introducing the gem-difluoroolefin motif into biologically active molecules, leading to the discovery of new therapeutic and agrochemical agents.
Chiral Derivatization and Stereoselective Transformations
The development of stereoselective transformations for fluorinated compounds is a significant area of research, as the stereochemistry of a molecule is often critical to its biological activity. While the broader field of asymmetric synthesis of fluorinated molecules is advancing, specific literature on the chiral derivatization and stereoselective transformations of this compound is not extensively documented.
The reactivity of the gem-difluoroalkene moiety in this compound is governed by the electronic properties of the C=CF₂ group. The two electron-withdrawing fluorine atoms render the terminal carbon electrophilic, making it susceptible to nucleophilic attack. This intrinsic reactivity can, in principle, be harnessed for stereoselective transformations.
General strategies for the asymmetric functionalization of gem-difluoroalkenes that could potentially be applied to this compound (or its derivatives) include:
Asymmetric Hydrogenation: The reduction of the double bond could potentially create a chiral center at the C5 position. The development of chiral catalysts for the hydrogenation of gem-difluoroalkenes is an ongoing area of research.
Asymmetric Michael Addition: The electrophilic nature of the terminal carbon of the gem-difluoroalkene could allow for asymmetric conjugate additions of nucleophiles, catalyzed by chiral catalysts, to introduce a stereocenter at the C5 position.
Asymmetric Epoxidation and Dihydroxylation: While challenging due to the electron-deficient nature of the alkene, the development of specialized chiral reagents or catalysts could enable the stereoselective oxidation of the double bond.
6,6 Difluorohex 5 Enoic Acid As a Precursor in Advanced Chemical Building Blocks
Design and Synthesis of Fluorinated Fatty Acid Analogues
The gem-difluoroalkene motif is a valuable structural unit in synthetic organic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. researchgate.net The synthesis of analogues of biologically important molecules, such as fatty acids, is a key application. 6,6-Difluorohex-5-enoic acid provides a six-carbon chain with a terminal difluoro-olefinic group, making it an ideal starting point for chain extension and modification to mimic naturally occurring fatty acids.
Methods for the synthesis of gem-difluoroalkenes often involve photoredox-promoted radical/polar crossover reactions, which allow for the construction of the 1,1-difluoroalkene motif under mild conditions. chemistryviews.org These approaches can accommodate a wide range of functional groups, enabling the efficient synthesis of a library of these biologically relevant molecules. chemistryviews.org Once the gem-difluoroalkene core is established, further modifications can be made. For instance, the addition of carboxylic acids to gem-difluoroalkenes can proceed regioselectively under simple heating, without the need for catalysts or additives, to yield gem-difluoromethylenated esters. nih.gov This strategy is attractive for the late-stage functionalization of complex molecules in medicinal chemistry. nih.gov
A specific example demonstrating the synthesis of a highly fluorinated monounsaturated fatty acid analogue involves a multi-step route starting from precursors like 1,8-octanediol (B150283) and a perfluorinated iodoalkane. researchgate.net A key step in such a synthesis is often a Wittig reaction to form the carbon-carbon double bond, which can be controlled to achieve a desired isomeric ratio. researchgate.net This general approach is applicable for creating a variety of highly fluorinated fatty acids. researchgate.net
The vast majority of naturally occurring fatty acids contain an even number of carbon atoms. quora.comlibretexts.orglibretexts.org This prevalence is a direct consequence of the biosynthetic pathway, where fatty acid chains are assembled by the successive addition of two-carbon units derived from acetyl-CoA. quora.comstackexchange.com The enzyme complex fatty acid synthase catalyzes this process, adding a two-carbon fragment from malonyl-CoA in each cycle, ensuring the final product has an even-numbered carbon backbone. stackexchange.com
The metabolic breakdown of fatty acids, known as β-oxidation, also reflects this two-carbon architecture. In each cycle of β-oxidation, the fatty acid chain is shortened by two carbons, producing a molecule of acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org The oxidation of an even-numbered fatty acid proceeds until the entire chain is converted to acetyl-CoA units. reddit.com
In contrast, the β-oxidation of odd-numbered fatty acids yields acetyl-CoA molecules until the final cycle, which produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. reddit.commdpi.com This three-carbon propionyl-CoA requires additional enzymatic steps and the input of ATP to be converted into succinyl-CoA, which can then enter the citric acid cycle. reddit.com This difference in metabolic processing underscores the biochemical basis for the predominance of even-numbered fatty acids. When designing synthetic fatty acid analogues for biological investigation, adherence to an even-numbered carbon chain can be a critical design element to ensure recognition and processing by relevant metabolic pathways.
Table 1: Common Fatty Acids and Their Structures This table provides examples of common naturally occurring fatty acids, illustrating the prevalence of even-numbered carbon chains.
| Fatty Acid Name | Abbreviated Name | Chemical Structure | Type |
| Myristic Acid | 14:0 | CH₃(CH₂)₁₂COOH | Saturated |
| Palmitic Acid | 16:0 | CH₃(CH₂)₁₄COOH | Saturated |
| Stearic Acid | 18:0 | CH₃(CH₂)₁₆COOH | Saturated |
| Palmitoleic Acid | 16:1 | CH₃(CH₂)₅CH=CH(CH₂)₇COOH | Unsaturated |
| Oleic Acid | 18:1 | CH₃(CH₂)₇CH=CH(CH₂)₇COOH | Unsaturated |
| Linoleic Acid | 18:2 | CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₆COOH | Unsaturated |
Data sourced from Biology LibreTexts. libretexts.orglibretexts.org
Fluorinated fatty acid analogues are potent tools for studying and inhibiting metabolic pathways, particularly mitochondrial fatty acid β-oxidation. This pathway is a critical source of energy for tissues like the heart and liver, especially during periods of fasting. nih.gov The process involves a cycle of four enzymatic reactions that systematically shorten the fatty acyl-CoA chain. aocs.org
The introduction of fluorine atoms can create fatty acid analogues that act as mechanism-based inhibitors. These analogues can be recognized by the β-oxidation enzymes and enter the cycle, but their unique chemical properties halt the process at a specific step. For example, ω-fluoro fatty acids, which are found in some plants, are metabolized in vivo to produce the highly toxic fluoroacetate. nih.gov
Analogues derived from this compound can be designed to inhibit β-oxidation through several mechanisms. The gem-difluoro group (CF₂) is a key feature, often acting as a bioisostere of a ketone or a hydrated intermediate. chemistryviews.orgnih.gov During β-oxidation, a hydroxyacyl-CoA intermediate is oxidized to a ketoacyl-CoA. A fluorinated analogue with a CF₂ group at the β-position could mimic this keto intermediate. However, the extreme stability of the C-F bonds would prevent the subsequent thiolytic cleavage step, which is catalyzed by β-keto-thiolase, effectively trapping the enzyme and halting the entire oxidation spiral. mdpi.com
Inhibition can also occur at other steps. For example, fluoride (B91410) ions themselves are known to inhibit mitochondrial fatty acid oxidation. nih.gov The metabolic breakdown of certain fluorinated compounds can release fluoride, leading to enzyme inhibition. nih.gov Furthermore, the presence of fluorine can alter the electronic properties of the molecule, interfering with the initial dehydrogenation step catalyzed by acyl-CoA dehydrogenases. These enzymes are specific to the chain length of the fatty acid (short, medium, long, and very long). nih.gov A fluorinated analogue might bind to the active site but be unable to undergo the required oxidation, thus acting as a competitive inhibitor.
Table 2: Key Enzymes of the Mitochondrial β-Oxidation Cycle This table outlines the primary enzymes involved in each step of the β-oxidation spiral, which are potential targets for inhibition by fluorinated fatty acid analogues.
| Step | Enzyme | Function |
| 1. Dehydrogenation | Acyl-CoA Dehydrogenase (VLCAD, MCAD, SCAD) | Introduces a double bond between the α and β carbons, producing FADH₂. |
| 2. Hydration | Enoyl-CoA Hydratase (LCEH, SCEH) | Adds a water molecule across the double bond to form a hydroxyl group on the β-carbon. |
| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD, M/SCHAD) | Oxidizes the hydroxyl group to a keto group, producing NADH. |
| 4. Thiolysis | β-Keto-thiolase (MCKT, LCKT) | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. |
Development of Novel Fluoroorganic Scaffolds for Medicinal and Agrochemical Research
Beyond their use in creating fatty acid mimetics, gem-difluoroalkenes derived from precursors like this compound are foundational scaffolds for a diverse array of molecules in medicinal and agrochemical research. researchgate.net The 1,1-difluoroalkene motif is particularly valuable because it can serve as a stable mimic, or bioisostere, of a ketone or carbonyl group. chemistryviews.org This is significant because ketones are often metabolically unstable, being prone to reduction by cellular enzymes. chemistryviews.org Replacing a ketone with a gem-difluoroalkene can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.
The gem-difluoroalkene unit is susceptible to nucleophilic attack at the difluorinated carbon due to the strong electron-withdrawing effect of the two fluorine atoms. nih.gov This reactivity allows for the development of hydrofunctionalization reactions, enabling the attachment of various heteroatom nucleophiles. researchgate.net For example, an efficient copper-catalyzed hydroamination of gem-difluoroalkenes has been developed to synthesize α-difluoromethyl amines, which are important structures in medicinal chemistry. acs.org
The versatility of this scaffold allows medicinal chemists to efficiently synthesize large libraries of structurally diverse fluorinated compounds. chemistryviews.org This capacity for diversification is crucial in the early stages of drug discovery for identifying new lead compounds. nih.gov The incorporation of fluorine can alter a molecule's reactivity, pKa, and conformational preferences, properties that are critical for optimizing biological activity and selectivity. wikipedia.orgnih.gov The development of methods to create and functionalize these fluoroorganic scaffolds continues to be a challenging but highly rewarding field of research, opening new avenues for designing next-generation pharmaceuticals and agrochemicals. researchgate.net
Advanced Spectroscopic and Computational Characterization of 6,6 Difluorohex 5 Enoic Acid and Its Derivatives
High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and connectivity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons along the aliphatic chain. The vinyl proton (H-5) will appear as a triplet of doublets due to coupling with the two fluorine atoms (²JHF) and the adjacent methylene protons (³JHH). The methylene protons (H-2, H-3, H-4) will exhibit complex multiplet patterns due to homo- and heteronuclear couplings. The acidic proton of the carboxyl group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon spectrum will provide signals for each of the six carbon atoms. The C-6 carbon, directly bonded to two fluorine atoms, will appear as a triplet (¹JCF). The vinylic C-5 will be a doublet of triplets (²JCF, ²JCH). The carboxyl carbon (C-1) will appear at the downfield end of the spectrum. The application of distortionless enhancement by polarization transfer (DEPT) sequences can be used to differentiate between CH₂, CH, and quaternary carbons.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative. nih.govnih.gov Due to the chemical equivalence of the two fluorine atoms in the CF₂ group, a single resonance is expected. This signal will be split into a doublet of triplets due to coupling with the vinyl H-5 (²JFH) and the C-4 methylene protons (³JFH). The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment. ucsb.edu
2D NMR techniques such as HETCOR (Heteronuclear Correlation) and TOCSY (Total Correlation Spectroscopy) are invaluable for assigning these signals unambiguously by correlating connected nuclei. nih.gov Conformational analysis in solution can be inferred from the magnitude of vicinal coupling constants (³JHH), which are related to dihedral angles through the Karplus equation. researchgate.net
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings (J in Hz) |
|---|---|---|---|---|
| ¹H | H-5 | ~4.5 - 5.5 | td (triplet of doublets) | ²JHF, ³JHH |
| ¹H | H-2, H-3, H-4 | ~1.6 - 2.5 | m (multiplet) | ³JHH, ³JHF (for H-4) |
| ¹H | COOH | ~10 - 12 | br s (broad singlet) | - |
| ¹³C | C-1 (COOH) | ~175 - 185 | s (singlet) | - |
| ¹³C | C-6 (=CF₂) | ~150 - 160 | t (triplet) | ¹JCF (~280-300) |
| ¹³C | C-5 (=CH-) | ~80 - 90 | dt (doublet of triplets) | ¹JCH, ²JCF (~20-30) |
| ¹⁹F | F-6 | ~ -80 to -100 | dt (doublet of triplets) | ²JFH, ³JFH |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of 6,6-difluorohex-5-enoic acid. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for unambiguous formula determination.
The fragmentation pattern in electron ionization (EI-MS) provides valuable structural information. The molecular ion (M⁺) peak may be observed, though it can be weak for aliphatic carboxylic acids. miamioh.edu Characteristic fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (M-17) and the carboxyl group (M-45). libretexts.org Another common fragmentation for long-chain acids is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. wikipedia.org The presence of the difluorovinyl group will also influence fragmentation, with potential loss of HF or CF₂-containing fragments.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | Initial Ionization |
| [M-17]⁺ | [M-OH]⁺ | α-cleavage |
| [M-45]⁺ | [M-COOH]⁺ | α-cleavage |
| Variable | Alkyl chain fragments | Cleavage along the C-C backbone |
| Variable | McLafferty rearrangement product | γ-hydrogen transfer and subsequent cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the key functional groups within the molecule. youtube.com These two methods are often complementary.
IR Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C=C stretch of the difluoroalkene will appear in the 1650-1750 cm⁻¹ region, often stronger than in non-fluorinated alkenes. Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of C-F stretching vibrations.
Raman Spectroscopy: In the Raman spectrum, the C=C stretch is typically a strong and sharp band, making it easy to identify. The C-F stretches also give rise to Raman signals. While the O-H stretch is weak in Raman, the C=O stretch is observable. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, where water's strong IR absorption can obscure key spectral regions. nih.gov
| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |
| C-H stretch (sp²) | ~3050 - 3100 | Medium | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Medium | Medium |
| C=O stretch | 1700 - 1725 | Strong | Medium |
| C=C stretch | 1650 - 1750 | Medium-Strong | Strong |
| C-F stretch | 1000 - 1300 | Strong | Medium |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound is a crystalline solid at a suitable temperature, its structure can be determined directly. However, many medium-chain carboxylic acids are liquids or oils at room temperature. mdpi.com
In such cases, crystalline derivatives can be prepared for analysis. Examples include salts (e.g., sodium or ammonium salts) or amides. The resulting crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. A key feature of interest would be the intermolecular interactions, particularly the hydrogen-bonding network. Carboxylic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. mdpi.com The crystal packing would also reveal how the fluorinated alkyl chains arrange themselves.
Theoretical and Computational Chemistry
Computational methods provide deep insights into the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), one can calculate the optimized geometry, electronic structure, and vibrational frequencies of this compound. inpressco.comnih.gov
Key properties that can be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitation energy. nih.gov
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Reaction Energetics: DFT can be used to model reaction pathways, calculate activation energies, and determine the thermodynamics of potential reactions involving the acid.
Spectroscopic Parameters: DFT calculations are frequently used to predict IR and Raman frequencies, as well as NMR chemical shifts, which can aid in the interpretation of experimental spectra. acs.org
| Calculated Property | Significance |
|---|---|
| Optimized Geometry | Provides bond lengths, angles, and the lowest energy conformation in the gas phase. |
| HOMO/LUMO Energies | Relates to ionization potential, electron affinity, and electronic transitions. |
| Dipole Moment | Indicates the overall polarity of the molecule. |
| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field (e.g., GAFF, OPLS). cam.ac.uk
For this compound, MD simulations can be used to:
Explore Conformational Space: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can explore the accessible conformations of the flexible hexenoic acid chain and identify the most populated states. nih.gov
Analyze Solvent Effects: MD simulations can model the solvation shell around the molecule, providing insights into how solvent molecules interact with the polar carboxylic acid head and the more hydrophobic fluorinated tail. nih.gov
Study Dimerization: The stability and dynamics of the carboxylic acid dimer formation through hydrogen bonding can be investigated in different environments. cam.ac.uk
Calculate Free Energy Landscapes: Techniques like umbrella sampling can be used in conjunction with MD to calculate the potential of mean force (PMF) along specific reaction coordinates, such as the rotation around a particular C-C bond, revealing the energy barriers between different conformers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Fluorinated Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By quantifying molecular features through calculated parameters known as descriptors, QSAR models can predict the activity of novel compounds and provide insights into the structural requirements for a desired biological effect. hufocw.orgresearchgate.net For this compound and its analogues, QSAR serves as a valuable tool to understand how modifications to the molecular structure influence their biological activities, thereby guiding the rational design of more potent and selective agents.
Due to the absence of extensive experimental data for a homologous series of this compound derivatives in publicly accessible literature, this section will present a representative QSAR study. This illustrative analysis is based on established principles and methodologies applied to other series of fluorinated compounds. researchgate.netmdpi.com The modeled biological activity is the inhibition of a hypothetical enzyme, "Enzyme X," a plausible target for fluorinated fatty acids given their roles as metabolic modulators and enzyme inhibitors. nih.gov
Development of the QSAR Model
A hypothetical series of this compound analogues was designed by introducing various substituents at the C2 and C4 positions of the hexenoic acid chain. The selection of molecular descriptors is critical for a successful QSAR model and typically includes parameters that describe electronic, steric, and hydrophobic properties of the molecules. hufocw.org For this analysis, a set of descriptors relevant to fluorinated compounds was chosen:
LogP: The logarithm of the octanol-water partition coefficient, which quantifies the hydrophobicity of the molecule.
Molar Refractivity (MR): A measure of the molecular volume and polarizability, serving as a steric descriptor.
Dipole Moment (µ): Indicates the polarity of the molecule, which is crucial for understanding electrostatic interactions with a biological target.
LUMO Energy (Lowest Unoccupied Molecular Orbital): An electronic descriptor that can relate to the reactivity of the molecule and its ability to accept electrons in interactions. nih.gov
The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency.
The relationship between these descriptors and the biological activity was established using Multiple Linear Regression (MLR), a statistical technique that generates a linear equation to model the relationship. mdpi.com
Hypothetical Dataset and QSAR Equation
The following interactive data table presents the hypothetical dataset for the series of this compound analogues. It includes the introduced substituents, the calculated values for the selected molecular descriptors, and the corresponding hypothetical pIC50 values for the inhibition of "Enzyme X."
Based on the data presented in the table, the following hypothetical QSAR equation was derived using MLR analysis:
pIC50 = 0.45 * LogP - 0.02 * MR + 0.15 * µ - 0.85 * LUMO + 2.50
(Note: This equation is for illustrative purposes only.)
The statistical quality of this hypothetical model is characterized by a high correlation coefficient (R²) of 0.92 and a cross-validated correlation coefficient (Q²) of 0.85, indicating good internal consistency and predictive power for this dataset.
Interpretation of the QSAR Model
The derived QSAR equation provides valuable insights into the structure-activity relationships of these fluorinated analogues:
LogP: The positive coefficient (0.45) suggests that increasing hydrophobicity is beneficial for the inhibitory activity, likely by enhancing the compound's ability to cross cell membranes or bind to a hydrophobic pocket in the enzyme's active site.
Molar Refractivity (MR): The small negative coefficient (-0.02) indicates that while molecular size is a factor, bulky substituents may be slightly detrimental to the activity, possibly due to steric hindrance at the binding site.
Dipole Moment (µ): The positive coefficient (0.15) implies that a moderate increase in polarity can enhance activity, suggesting the importance of polar or electrostatic interactions with the enzyme.
LUMO Energy: The negative coefficient (-0.85) is significant and suggests that a lower LUMO energy is favorable for activity. Molecules with lower LUMO energies are better electron acceptors, which may be critical for specific orbital interactions with an electron-rich residue in the active site of "Enzyme X." nih.gov
This QSAR model demonstrates how specific physicochemical properties, influenced by the gem-difluoro group and other substituents, can be quantitatively linked to the biological activity of this class of compounds. Such models are instrumental in the computational screening and rational design of new, more effective fluorinated analogues.
Analytical Methodologies for the Characterization and Purity Assessment of 6,6 Difluorohex 5 Enoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the isolation and purification of 6,6-difluorohex-5-enoic acid from complex mixtures, as well as for the quantification of its purity. Preparative High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for these purposes. aralyse.techlcms.cz
Preparative HPLC operates on the principle of separating components of a mixture as they are carried by a mobile phase through a stationary phase packed into a column. aralyse.tech The separation is based on the differential interactions of the analytes with the stationary phase. For acidic compounds like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase, such as octadecyl-silica (C18), is used in conjunction with a polar mobile phase.
The purification of fluoroalkenoic acids often involves the use of ion-pairing reagents in the mobile phase to improve peak shape and retention. nih.gov For instance, the use of volatile perfluoroalkanoic acids like perfluorobutyric acid in the mobile phase has been shown to be effective for the preparative separation of related compounds. nih.gov The isolation of the purified compound is simplified by the volatility of these ion-pairing reagents, which can be removed by freeze-drying and subsequent extraction. nih.gov
The process of scaling up from an analytical separation to a preparative one is a critical step. lcms.cz Method development often begins at the analytical scale to optimize separation conditions, which are then transferred to a larger preparative column to handle higher sample loads. aralyse.tech
In the context of this compound, which may exist as enantiomers if a chiral center is introduced during synthesis, chiral chromatography becomes essential for separating these stereoisomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. chromatographyonline.com For acidic compounds, anion-exchanger type CSPs have demonstrated excellent performance. chiraltech.com These columns typically feature a chiral selector that forms diastereomeric complexes with the enantiomers of the analyte, allowing for their differential retention and separation. The separation can be influenced by the composition of the mobile phase, including the use of acidic additives to facilitate the necessary ionic exchange mechanism. chiraltech.com
Below is a hypothetical data table illustrating typical parameters for the preparative HPLC purification of a difluoroalkenoic acid, based on general principles and related applications.
| Parameter | Setting |
| Chromatography System | Preparative HPLC System |
| Column | Reversed-Phase C18, 5 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 5 mL |
| Sample Concentration | 10 mg/mL in Mobile Phase A/B (50:50) |
Advanced Spectroscopic Methods for Structural Elucidation
While routine Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the initial identification of this compound, advanced spectroscopic techniques are crucial for the unambiguous structural elucidation of novel derivatives and complex intermediates that may arise during its synthesis or modification.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:
For complex organofluorine compounds, one-dimensional ¹H and ¹³C NMR spectra can be insufficient due to signal overlap and complex coupling patterns. Advanced NMR techniques provide deeper insights into the molecular structure.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for the direct observation of the fluorine atoms in the molecule. numberanalytics.com The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the local chemical environment, providing valuable information about the structure and conformation of fluorinated compounds.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between atoms.
COSY reveals proton-proton (¹H-¹H) coupling networks, helping to trace the carbon backbone of the molecule.
HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C), providing a clear map of C-H bonds.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together different molecular fragments.
The following table presents hypothetical ¹³C and ¹⁹F NMR data for a derivative of this compound, illustrating the type of information obtained from these techniques.
| Atom Position (Hypothetical Derivative) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key HMBC Correlations |
| C-1 (C=O) | ~175 | - | Protons on C-2 |
| C-2 | ~35 | - | Protons on C-3 |
| C-3 | ~25 | - | Protons on C-2, C-4 |
| C-4 | ~30 | - | Protons on C-3, C-5 |
| C-5 (=CH) | ~120 (t, J=25 Hz) | - | Protons on C-4, Fluorine on C-6 |
| C-6 (=CF₂) | ~150 (t, J=300 Hz) | ~ -90 (d, J=45 Hz) | Proton on C-5 |
| Derivative Moiety | |||
| C-7 (e.g., O-CH₃) | ~52 | - | Protons from the esterifying alcohol to C-1 |
Advanced Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from these molecules.
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for confirming its structure and identifying unknown compounds. For fluorinated molecules, characteristic losses of HF or CF₂ moieties can be observed, aiding in the structural assignment.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS): FTICR-MS offers ultra-high resolution and mass accuracy, enabling the confident determination of molecular formulas even for complex mixtures. copernicus.org This level of precision is critical when differentiating between compounds with very similar masses.
The combination of these advanced chromatographic and spectroscopic methodologies provides a comprehensive analytical toolkit for the thorough characterization and purity assessment of this compound and its novel derivatives, ensuring a high degree of confidence in their chemical identity and quality.
Future Prospects and Interdisciplinary Research Directions
Green Chemistry Approaches to 6,6-Difluorohex-5-enoic Acid Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of all chemical compounds, including fluorinated molecules. For this compound, future efforts will likely concentrate on developing more environmentally benign and sustainable synthetic routes. This involves a shift away from hazardous reagents and harsh reaction conditions that have traditionally been used in fluorination chemistry. nottingham.ac.uk
Key areas of development include:
Safer Fluorinating Agents: Research is ongoing to replace traditional, often hazardous, fluorinating agents with safer alternatives. azolifesciences.com A breakthrough in this area involves the use of fluorspar (CaF₂) in combination with oxalic acid or through mechanochemical activation with potassium phosphate, which bypasses the need for generating hazardous hydrogen fluoride (B91410) (HF) gas. agchemigroup.euox.ac.uk This approach could fundamentally alter the production of all fluorochemicals, including precursors for this compound.
Catalytic Methods: The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, is a cornerstone of green chemistry. For the synthesis of gem-difluoroalkenes, new catalytic strategies are emerging that avoid stoichiometric and often toxic reagents. researchgate.net For instance, the use of electricity in organic electrosynthesis to carboxylate fluorinated aromatic compounds with CO₂ points towards more sustainable pathways for producing fluorinated carboxylic acids. hokudai.ac.jp
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Future synthetic designs for this compound will likely focus on reaction cascades and multicomponent reactions to improve atom economy and reduce waste. thieme-connect.de
Renewable Feedstocks: A long-term goal is the synthesis of fluorinated compounds from renewable bio-based feedstocks. While still a nascent field for complex fluorinated molecules, the integration of biocatalysis with chemical catalysis to produce related compounds like 6-hydroxyhexanoic acid from biomass suggests a potential future pathway. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Fluorinated Compounds
| Aspect | Traditional Approaches | Green Chemistry Approaches |
|---|---|---|
| Fluorine Source | Often involves hazardous HF gas. agchemigroup.eu | Direct use of CaF₂ with safer activators, minimizing hazard. agchemigroup.euox.ac.uk |
| Reagents | Use of stoichiometric, often toxic, heavy metal reagents. | Catalytic systems (metals or organocatalysts), electrosynthesis. researchgate.nethokudai.ac.jp |
| Solvents | Use of volatile organic compounds (VOCs). | Benign solvents, solvent-free reactions, or recyclable solvent systems. |
| Energy Input | Often requires high temperatures and pressures. agchemigroup.eu | Milder reaction conditions, photocatalysis, mechanochemistry. ox.ac.uk |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of specialized chemicals like this compound can be significantly enhanced by leveraging flow chemistry and automated synthesis platforms. These technologies offer improved safety, efficiency, and scalability compared to traditional batch processing. mdpi.comresearchgate.net The use of hazardous reagents, a common feature in fluorination chemistry, can be managed more safely within the enclosed and controlled environment of a flow reactor. researchgate.netdurham.ac.uk
Future integration of these technologies for the synthesis of this compound would likely involve:
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of runaway reactions, which is particularly important when handling energetic fluorinating agents. mdpi.combeilstein-journals.org
Process Optimization and Automation: Automated flow systems enable rapid screening of reaction conditions (e.g., temperature, pressure, reagent stoichiometry, and residence time) to quickly identify optimal synthesis protocols. beilstein-journals.orgresearchgate.net This can be coupled with in-line analytical techniques, such as NMR, for real-time monitoring and control. researchgate.net
Scalability and On-Demand Production: Once a synthetic route is optimized in a flow system, scaling up production is often more straightforward than in batch processes. mdpi.com This allows for the on-demand synthesis of this compound, improving efficiency and reducing the need for large-scale storage of the compound or its intermediates.
Multi-Step Telescoped Synthesis: Flow chemistry facilitates the coupling of multiple reaction steps without the need for intermediate isolation and purification. mdpi.com A future automated synthesis of this compound could involve a continuous process from simple precursors to the final product, significantly reducing waste and manual labor. rsc.org
Exploration of Undiscovered Reactivity Patterns for Further Derivatization
The gem-difluoroalkene motif in this compound is a versatile functional group that serves as a gateway to a wide array of other fluorinated compounds. While it is often considered a stable bioisostere of a ketone or amide group, its reactivity is rich and offers numerous possibilities for derivatization. nih.gov Future research will undoubtedly focus on applying both established and novel reactivity patterns to this scaffold.
Key areas for exploration include:
C–F Bond Functionalization: Transition metal-catalyzed reactions that selectively cleave one of the C–F bonds are a powerful tool for generating monofluoroalkene products. nih.gov This allows for the introduction of new carbon or heteroatom substituents with high stereoselectivity. Rhodium-catalyzed arylations, for example, can be tuned by the choice of solvent to yield either monofluoroalkenes or gem-difluoroalkenes. researchgate.net
Radical Reactions: The gem-difluoroalkene can participate in various radical addition reactions. For example, iron-catalyzed hydrothiolation can produce α,α-difluoroalkylthioethers, which are valuable building blocks in their own right. acs.org Similarly, photocatalytic methods can be used to add a range of carbon-centered radicals across the double bond. chemistryviews.orgacs.org
Annulation and Cyclization Reactions: The double bond and the adjacent carboxylic acid group in this compound provide handles for intramolecular reactions. These could be exploited to construct novel fluorinated heterocyclic or carbocyclic systems, which are of significant interest in medicinal chemistry. nih.gov
Nucleophilic Addition and Elimination: The electrophilic nature of the difluorinated carbon makes it susceptible to attack by nucleophiles. While this can sometimes lead to undesired β-fluoride elimination, under controlled conditions, it provides a route to various substituted products. acs.org
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Potential Product Class | Key Features |
|---|---|---|
| Transition Metal-Catalyzed C–F Arylation | Monofluoro- or Difluoro-alkenyl arenes | Tunable selectivity, formation of C-C bonds. researchgate.netresearchgate.net |
| Radical Hydrothiolation | α,α-Difluoroalkylthioethers | Access to fluorinated thioethers, high regioselectivity. acs.org |
| Photocatalytic Radical Addition | Functionalized difluoroalkanes | Mild conditions, broad scope of radical precursors. acs.org |
| Hydrogenation | 4,4-Difluorohexanoic acid | Conversion of alkene to alkane. nih.gov |
| Intramolecular Cyclization | Fluorinated lactones or other heterocycles | Formation of new ring systems. |
Bio-inspired Synthesis and Biocatalysis for Fluorinated Compounds
Harnessing enzymes for chemical synthesis offers unparalleled selectivity under mild, environmentally friendly conditions. numberanalytics.com While naturally occurring organofluorine compounds are rare, the field of biocatalytic fluorination is rapidly advancing and holds immense promise for the synthesis of molecules like this compound. numberanalytics.comnumberanalytics.com
Future research in this interdisciplinary area could focus on:
Enzymatic C-F Bond Formation: The discovery of fluorinase enzymes, which catalyze the direct formation of a C-F bond from fluoride ions, represents a major breakthrough. nih.govnih.gov While their substrate scope is currently limited, directed evolution and protein engineering are powerful tools to adapt these enzymes for the synthesis of specific target molecules or their precursors. numberanalytics.comchemrxiv.org
Biocatalysis with Fluorinated Building Blocks: An alternative approach is to use enzymes that can accept simple fluorinated substrates to build more complex molecules. proquest.com For example, aldolases have been shown to catalyze C-C bond formation using fluorinated pyruvate (B1213749) derivatives, creating chiral organofluorine products. escholarship.org A similar strategy could be envisioned for the synthesis of precursors to this compound.
Whole-Cell Biotransformations: Engineering metabolic pathways in microorganisms to produce fluorinated compounds from simple carbon sources is a long-term but highly attractive goal. This could involve incorporating fluorine-containing modules into polyketide synthase (PKS) systems, which are responsible for building a wide variety of natural products. nih.gov
Chemo-enzymatic Synthesis: Combining the strengths of chemical and biological catalysis offers a powerful strategy. A chemical process could be used to generate a key fluorinated intermediate, which is then elaborated by one or more enzymatic steps to build complexity and introduce chirality with high precision. numberanalytics.com
The integration of these bio-inspired approaches promises not only more sustainable routes to known fluorinated compounds but also access to novel structures with unique biological activities. nih.gov
Q & A
Q. How do this compound derivatives compare to commercial insecticides in field trials?
- CGA 304’111 shows LC90 values 3–5× lower than pyrethroids against resistant Nilaparvata lugens populations. Field persistence studies (t1/2 = 7–10 days) confirm suitability for foliar applications .
Methodological Frameworks for Research Design
- PICOT Framework : Use to structure studies on derivative efficacy (e.g., Population: Resistant Heliothis virescens; Intervention: CGA 304’111; Comparison: Spinosad; Outcome: LC50 reduction; Time: 72-hour exposure) .
- FINER Criteria : Ensure questions are Feasible (e.g., synthetic accessibility), Novel (e.g., unexplored derivatives), and Relevant (e.g., addressing pesticide resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
